3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640828-96-0
Cat. No.: VC11874881
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640828-96-0 |
|---|---|
| Molecular Formula | C18H21N7 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-24(12-10-23)17-4-6-21-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2 |
| Standard InChI Key | CJOJKIFSTUQRCM-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N |
| Canonical SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Connectivity
The systematic IUPAC name, 3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, reflects its three primary components:
-
A pyridine-4-carbonitrile backbone (positions 3 and 4).
-
A piperazine ring substituted at position 4 with a pyrimidine group.
-
A 2-(pyrrolidin-1-yl)pyrimidin-4-yl substituent on the piperazine nitrogen.
The connectivity is confirmed by its SMILES notation:
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₇ |
| Molecular Weight | 335.4 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
| Topological Polar SA | 98.3 Ų |
Data derived from PubChem and VulcanChem entries.
Synthetic Approaches
Hypothetical Pathway
A plausible synthesis involves:
-
Pyrimidine Functionalization: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine reacts with piperazine in DMF at 80°C.
-
Pyridine Coupling: The resulting 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine undergoes Ullmann coupling with 3-bromo-4-cyanopyridine.
-
Purification: Column chromatography isolates the target compound .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic pyrrolidine and pyrimidine groups .
-
Stability: Likely stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the nitrile group.
Spectroscopic Data
-
¹H NMR: Expected signals include δ 8.6–8.8 ppm (pyridine-H), δ 3.5–4.0 ppm (piperazine/pyrrolidine CH₂), and δ 1.8–2.0 ppm (pyrrolidine CH₂) .
-
HRMS: Calculated [M+H]⁺ = 336.1934; observed = 336.1938.
Biological Activity and Mechanism
Antimalarial Activity
Compounds with similar frameworks (e.g., IKK16) inhibit Plasmodium falciparum growth by targeting PfGSK3 and PfPK6, critical for erythrocyte invasion :
| Compound | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) |
|---|---|---|
| IKK16 | 460 ± 50 | 570 ± 90 |
| Analog 18j | 130 ± 16 | 550 ± 60 |
Adapted from ACS Medicinal Chemistry data .
Applications in Drug Discovery
Anticancer Therapeutics
The nitrile group may enhance binding to cysteine residues in oncogenic kinases (e.g., EGFR, BRAF) through covalent interactions . Piperazine derivatives are also explored as PARP and CDK inhibitors .
Antimicrobial Agents
Pyrimidine-piperazine hybrids show activity against drug-resistant Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL) by inhibiting decaprenylphosphoryl-β-D-ribose oxidase .
Future Directions
Structure-Activity Relationship (SAR) Studies
-
Modify the pyrrolidine ring to azetidine or morpholine for improved metabolic stability.
-
Replace the nitrile with trifluoromethyl or sulfonamide groups to modulate selectivity .
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume